1,4-Dihydronaphthalene

描述

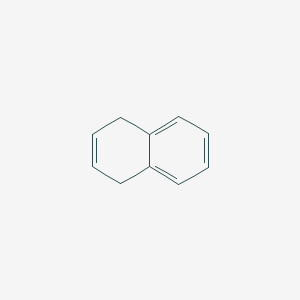

Structure

3D Structure

属性

IUPAC Name |

1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPIVZHYVSCYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060607 | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-17-9 | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Dihydronaphthalene and Its Derivatives

Direct Reduction of Naphthalene (B1677914)

The direct reduction of naphthalene offers a straightforward route to 1,4-dihydronaphthalene. This transformation can be achieved through various reducing agents and conditions, each with its own set of advantages and limitations.

Alkali Metal-Mediated Reductions (e.g., Birch Reduction with Sodium and Alcohol)

The Birch reduction is a classic and widely employed method for the partial reduction of aromatic rings. pharmaguideline.combyjus.com In the context of naphthalene, this reaction provides a pathway to this compound. The process involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia, with an alcohol, such as ethanol (B145695) or isopropanol, serving as a proton source. pharmaguideline.combyjus.comstudy.com

It is a well-established method to prepare this compound by reducing naphthalene with sodium and an alcohol. google.com The naphthalene is typically dissolved in a solvent, and a dispersion of sodium is added. An alcohol is then introduced to react with the sodium, forming a sodium alkoxide and releasing hydrogen, which in turn reduces the naphthalene. google.comgoogle.com This process yields a mixture of 1,2- and this compound. google.comgoogle.com

The reaction conditions, including temperature and reaction time, can be controlled to optimize the yield of the desired 1,4-isomer. Reaction times can range from 1 to 30 hours, with typical durations being between 3 and 20 hours. google.comgoogle.com The temperature of the reaction mixture is generally maintained between 75 to 200°F. google.com

| Parameter | Value/Range |

| Reactants | Naphthalene, Sodium, Alcohol |

| Products | This compound, 1,2-Dihydronaphthalene (B1214177) |

| Reaction Time | 1 - 30 hours |

| Temperature | 75 - 200 °F |

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents an alternative strategy for the reduction of naphthalene. This method typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. google.commdpi.commdpi.com While catalytic hydrogenation is highly effective for the exhaustive reduction of naphthalene to tetralin and decalin, achieving selective reduction to this compound is more challenging. google.comlsbu.ac.uk

The reaction conditions, including temperature, pressure, and the choice of catalyst and support, play a crucial role in determining the product distribution. google.com For instance, vapor-phase hydrogenation of naphthalene using a platinum-on-alumina catalyst can be controlled to produce either tetralin or decalin as the major product by adjusting the temperature, pressure, and weight hourly space velocity (WHSV). google.com Studies have explored various catalytic systems, including NiMo/Al2O3 and CoMo/Al2O3, for the hydrogenation of naphthalene, primarily focusing on the production of tetralin. mdpi.com The selective synthesis of this compound via this method remains a significant synthetic challenge due to the thermodynamic stability of the fully saturated products.

Graphite (B72142) Intercalation Compound Reductions (e.g., Potassium-Graphite Intercalate C8K)

Graphite intercalation compounds (GICs) have emerged as potent reducing agents in organic synthesis. Specifically, the first-stage potassium-graphite intercalate, C8K, has been demonstrated to be an effective reagent for the reduction of substituted naphthalenes. huji.ac.il This method offers a convenient alternative to the traditional Birch reduction in liquid ammonia, with the reaction being carried out in a more manageable solvent system like tetrahydrofuran (B95107) (THF) at mild temperatures, such as 0°C. huji.ac.il

The reduction of disubstituted naphthalene derivatives with C8K in THF generally yields the corresponding 1,4-dihydro products. huji.ac.il The heterogeneous nature of the graphite reagent simplifies the work-up procedure, as it can be easily separated by filtration. huji.ac.il This methodology avoids the formation of perhydro derivatives, leading to a cleaner reaction profile. huji.ac.il

Cyclization and Annulation Strategies

In addition to the direct reduction of naphthalene, this compound and its derivatives can be synthesized through the construction of the bicyclic ring system from acyclic or monocyclic precursors. These methods offer greater flexibility in introducing various substituents onto the dihydronaphthalene scaffold.

Cyclization of Appropriate Precursors

The synthesis of dihydronaphthalene derivatives can be achieved through the cyclization of suitably functionalized precursors. rsc.org For example, acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates has been employed in the synthesis of lignans (B1203133), where aryldihydronaphthalene-type intermediates are formed. rsc.org Another approach involves the sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, which leads to the formation of 3-sulfenyl-1,2-dihydronaphthalenes. rsc.org These methods highlight the versatility of cyclization strategies in accessing a diverse range of dihydronaphthalene structures.

Intramolecular Dehydro-Diels–Alder (IMDDA) Reactions of Styrene-Ynes

The intramolecular dehydro-Diels–Alder (IMDDA) reaction of styrene-ynes has been recognized as a powerful tool for the construction of functionalized aryldihydronaphthalenes. acs.orgnih.gov This reaction involves a [4+2] cycloaddition of a styrene (B11656) moiety (acting as the diene) with an alkyne (the dienophile) tethered by a suitable linker. The initial cycloadduct, a tetraenyl intermediate, can then lead to either a naphthalene product through the loss of hydrogen gas or a dihydronaphthalene product via a radical isomerization process. nih.gov

Through mechanistic studies, conditions have been identified to selectively favor the formation of the dihydronaphthalene product. nih.gov The reaction can be promoted under mild, metal-free conditions, and it exhibits good tolerance for various functional groups. acs.org In some instances, the reaction can be catalyzed by Fe(II) and Fe(III) under microwave heating conditions. elsevierpure.com The operational simplicity and the ability to generate complex dihydronaphthalene structures make the IMDDA reaction a valuable synthetic strategy. nih.gov

| Reaction | Key Features |

| Intramolecular Dehydro-Diels–Alder (IMDDA) | Involves a [4+2] cycloaddition of a styrene and an alkyne. |

| Can be performed under metal-free or catalyzed conditions. | |

| Provides access to functionalized aryldihydronaphthalene derivatives. |

Electrochemical Oxidative [4+2] Annulation of Styrenes

Electrochemical methods provide an alternative to traditional chemical oxidants for [4+2] annulation reactions. Research in this area has demonstrated the construction of polysubstituted 1,2-dihydronaphthalenes through the annulation of two different styrenes. dntb.gov.ua This process proceeds under electrochemical oxidative conditions, obviating the need for metal catalysts or external oxidants. dntb.gov.ua The methodology is noted for its high regioselectivity and diastereoselectivity. dntb.gov.ua

While this electrochemical strategy has been successfully applied to the synthesis of 1,2-dihydronaphthalenes, its direct application to form the this compound isomer is not prominently featured in the reviewed literature. Further transformations of the resulting 1,2-dihydronaphthalenes can yield polysubstituted naphthalenes. dntb.gov.ua Another electrochemical approach focuses on a [4+2] annulation-rearrangement-aromatization sequence starting from styrenes to produce functionalized naphthalene derivatives under mild, metal-free, and oxidant-free conditions. rsc.orgnih.gov

Lewis Acid-Catalyzed Cascade Cyclization

Lewis acid catalysis offers an effective strategy for cascade reactions that form complex cyclic systems. One such application involves the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates, which is mediated by various Lewis acids. nih.gov A screening of catalysts, including TiCl₄, SnCl₄, and several triflates, identified Yb(OTf)₃ and Sc(OTf)₃ as the most effective, producing the corresponding 1,2-dihydronaphthalene-3-carboxylic acid esters in high yields of 90% and 95%, respectively. nih.gov This method provides a pathway to substituted 1,2-dihydronaphthalenes. nih.gov Another Lewis acid-catalyzed cascade reaction has been developed for the direct synthesis of fully aromatized naphthalenes from donor-acceptor cyclopropanes, utilizing a dual-catalyst system. The direct synthesis of this compound via this specific type of cascade cyclization is not the primary outcome described in these studies.

Silver Fluoride-Promoted Intramolecular Cascade Reactions

The application of silver fluoride (B91410) to promote intramolecular cascade reactions specifically for the synthesis of this compound is not extensively detailed in the available research. While silver-promoted cascade reactions are known for constructing complex molecules, such as those involving 4-hydroxycoumarins and α-keto acids, the focus of these reported methodologies is on the formation of other structural motifs.

Radical-Mediated Pathways

Reactions of Phenyl Radicals with Dienes (e.g., Isoprene (B109036), 1,3-Pentadiene)

Radical-mediated reactions provide a direct and efficient route to the this compound core. Crossed molecular beam experiments have shown that the reaction between the phenyl radical (C₆H₅) and 1,3-butadiene (B125203) (C₄H₆) under single-collision conditions predominantly forms this compound. This product constitutes a major fraction of the reaction outcome, identified at 58 ± 15%.

The reaction mechanism initiates with a barrierless addition of the phenyl radical to a terminal carbon of the 1,3-butadiene molecule. This is followed by isomerization of the adduct through ring closure and subsequent elimination of a hydrogen atom to yield the bicyclic this compound product.

This methodology has been extended to substituted phenyl radicals. The reaction of the p-tolyl radical with 1,3-butadiene similarly yields 6-methyl-1,4-dihydronaphthalene as the primary product, accounting for approximately 94% of the products under single-collision conditions. The mechanism is analogous, involving a barrierless addition, cyclization, and hydrogen atom ejection from the bridging carbon atom. These radical-mediated pathways represent a significant step in the formation of polycyclic aromatic hydrocarbons (PAHs).

| Radical Reactant | Diene Reactant | Major Product | Reported Yield/Fraction | Key Mechanistic Steps |

|---|---|---|---|---|

| Phenyl Radical | 1,3-Butadiene | This compound | 58 ± 15% | Barrierless addition, ring closure, H-atom elimination |

| p-Tolyl Radical | 1,3-Butadiene | 6-Methyl-1,4-dihydronaphthalene | ~94% | Barrierless addition, cyclization, H-atom elimination from bridging carbon |

Multi-Component and One-Pot Approaches

Preparation of Amino-Substituted Dihydronaphthalenes via Overman Rearrangement and Ring-Closing Metathesis

For the synthesis of functionalized dihydronaphthalenes, multi-component and one-pot strategies offer efficiency by minimizing intermediate purification steps. A notable example is the synthesis of amino-substituted this compound scaffolds through a tandem Overman rearrangement and Ring-Closing Metathesis (RCM) sequence.

This one-pot approach was developed as a key step in the synthesis of isoquinoline-type alkaloids. The process begins with the conversion of a suitable allylic alcohol precursor into a trichloroacetimidate. This intermediate then undergoes a thermal Overman rearrangement, followed by the introduction of a Grubbs II catalyst to initiate ring-closing metathesis. This optimized, one-pot procedure efficiently yields the desired amino-substituted this compound in 81% yield. This powerful sequence provides rapid access to complex scaffolds that serve as precursors to natural products.

| Key Reactions | Catalyst/Reagents | Product Type | Reported Yield |

|---|---|---|---|

| Tandem Overman Rearrangement / Ring-Closing Metathesis (RCM) | Potassium carbonate, Grubbs II catalyst | Amino-substituted this compound | 81% |

Synthesis of this compound-1-carbonitriles from 1-Naphthylmethylamines

A notable transformation for the synthesis of this compound-1-carbonitriles involves a base-induced dehydrogenative and dearomative process starting from 1-naphthylmethylamines. ntu.edu.sgacs.org This reaction proceeds through a solvothermal treatment of the amine with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK), in tetrahydrofuran (THF). ntu.edu.sg

The proposed mechanism commences with two successive β-hydride eliminations from the potassium 1-naphthylmethylamide intermediate. This sequence generates a 1-naphthonitrile (B165113) species and potassium hydride. The newly formed and highly reactive KH then participates in a C(4)-selective dearomative hydride addition to the 1-naphthonitrile. This step yields an α-cyano benzylic carbanion, which can be subsequently functionalized by reacting with various electrophiles, leading to the formation of this compound-1-carbonitriles with a quaternary carbon center at the C1 position. ntu.edu.sgacs.org

The synthetic utility of this method is underscored by its application in the formal synthesis of the tricyclic alkaloid aphanorphine. ntu.edu.sg Furthermore, this strategy allows for the diastereoselective construction of various polycyclic scaffolds. ntu.edu.sg

Table 1: Synthesis of a this compound-1-carbonitrile Derivative

| Entry | Reactant | Reagents and Conditions | Product | Yield |

| 1 | 1-Naphthylmethylamine | 1. KH, THF, 100°C, 1h2. Acetic acid | This compound-1-carbonitrile | 78% |

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of dihydronaphthalene derivatives is crucial for accessing chiral molecules with specific biological activities or applications in asymmetric catalysis.

Enantioselective Synthesis of Dihydronaphthalene-1,4-diols

An effective method for the enantioselective construction of dihydronaphthalene-1,4-diols is achieved through a quinone Diels-Alder reaction catalyzed by a chiral phosphoric acid. researchgate.netresearchgate.net This approach utilizes dienecarbamates as the diene component. The selection of the protecting group on the diene is a critical factor in achieving high levels of enantioselectivity. researchgate.net

The reaction is typically carried out in toluene (B28343) at room temperature. The chiral phosphoric acid acts as a Brønsted acid catalyst, creating a chiral environment that directs the stereochemical outcome of the cycloaddition. researchgate.net This methodology provides a pathway to dihydronaphthalene-1,4-diols, which can be precursors to tetrahydronaphthalene-1,4-diones through a divergent "redox" strategy. researchgate.net

Table 2: Enantioselective Synthesis of a Dihydronaphthalene-1,4-diol Derivative

| Entry | Quinone | Diene | Catalyst | Solvent | Product | Yield | Enantiomeric Excess |

| 1 | Juglone | (E)-tert-Butyl (4-methoxybuta-1,3-dien-2-yl)carbamate | Chiral Phosphoric Acid | Toluene | (1R,4S)-5-hydroxy-2-((tert-butoxycarbonyl)amino)-1,4-dihydronaphthalene-1,4-diol | High | High |

Asymmetric Approaches to Aryldihydronaphthalenes

Aryldihydronaphthalenes represent an important class of lignans with significant biological activities. Asymmetric synthesis of these compounds is of great interest. Various catalytic systems have been developed to achieve high enantioselectivity. For instance, rhodium-catalyzed asymmetric synthesis has been employed to produce axially chiral alkylidene dihydroanthracenes, which share a similar structural motif. nih.gov In these reactions, the choice of ligand on the rhodium catalyst can control the regioselectivity of the arylation of alkynes. nih.gov The mechanism often involves an α-addition/1,4-migration/cyclization sequence. nih.gov

Synthesis of Specific Dihydronaphthalene Skeleton Variants

The modification of the dihydronaphthalene skeleton, either through the introduction of bridging atoms or by altering the position of the double bonds, leads to valuable structural variants.

1,4-Epoxy-1,4-Dihydronaphthalenes

1,4-Epoxy-1,4-dihydronaphthalenes can be synthesized through a Diels-Alder reaction between a benzyne (B1209423) intermediate and a furan (B31954) derivative. osaka-u.ac.jp A common method for generating the benzyne in situ is from 2-bromofluorobenzene and magnesium. prepchem.com

In a typical procedure, 2-bromofluorobenzene in THF is added to a refluxing mixture of a furan derivative and magnesium turnings in dry THF under a nitrogen atmosphere. After the reaction is complete, the mixture is worked up to isolate the 1,4-epoxy-1,4-dihydronaphthalene (B1582345) product. prepchem.com These epoxy-bridged compounds are useful intermediates in organic synthesis. osaka-u.ac.jp

Table 3: Synthesis of a 1,4-Epoxy-1,4-dihydronaphthalene Derivative

| Entry | Benzyne Precursor | Furan Derivative | Reagents and Conditions | Product | Yield |

| 1 | 2-Bromofluorobenzene | 2-(1,3-Dioxolan-2-yl)furan | Mg, THF, reflux | 1-(1,3-Dioxolan-2-yl)-1,4-epoxy-1,4-dihydronaphthalene | 75% |

1,2-Dihydronaphthalenes

The synthesis of 1,2-dihydronaphthalenes, isomers of the 1,4-analogs, can be achieved through several catalytic methods.

One approach involves a copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. This method yields biologically active 1,2-dihydronaphthalene-1-ol derivatives with high enantioselectivity and diastereoselectivity. nih.gov

Another powerful method is the N-heterocyclic carbene (NHC)-catalyzed cascade annulation reaction. This reaction utilizes benzodiketones and enals under oxidative conditions to produce a variety of 1,2-dihydronaphthalenes with two adjacent stereocenters. acs.orgacs.orgfigshare.com This method is characterized by high yields (up to 99%), excellent diastereomeric ratios (>20:1), and high enantiomeric excesses (up to 99% ee). acs.orgacs.orgfigshare.com The resulting products can be further transformed into other useful compounds like alcohols, amides, and epoxides. acs.orgfigshare.com

Table 4: N-Heterocyclic Carbene-Catalyzed Synthesis of a 1,2-Dihydronaphthalene Derivative

| Entry | Benzodiketone | Enal | Catalyst | Oxidant | Product | Yield | Diastereomeric Ratio | Enantiomeric Excess |

| 1 | Naphthalene-1,3(2H,4H)-dione | Cinnamaldehyde | Chiral Triazolium NHC Precursor | Quinone-based oxidant | (1R,2S)-2-Formyl-1-phenyl-1,2-dihydronaphthalen-4(3H)-one | High | >20:1 | High |

Aryl-Containing Terpenoids Based on this compound

The synthesis of complex, biologically active molecules from readily available starting materials is a cornerstone of modern organic chemistry. Aryl-containing terpenoids, a class of compounds with significant potential in various fields, including as insect growth regulators (juvenoids), can be strategically synthesized from this compound. This section details a multi-step synthetic methodology that transforms the relatively simple bicyclic aromatic hydrocarbon into complex dienoate juvenoid analogs, which incorporate an aromatic ring within their structure.

A key transformation in the synthesis of aryl-containing terpenoids from this compound involves a sequence of reactions to construct the desired molecular framework. researchgate.net This process begins with the oxidation of this compound to produce 1,2,3,4-tetrahydronaphthalen-2-one. researchgate.net This tetralone then undergoes a Reformatskii reaction with methyl bromoacetate. researchgate.net The product from this reaction is then subjected to ozonolysis. researchgate.net The final step in this synthetic sequence is an Emmons olefination of the resulting aldehyde group in methyl 3-oxo-5-(2-formylphenyl)pentanate, which yields analogs of highly active dienoate juvenoids containing an aromatic ring. researchgate.net

Synthetic Pathway Overview

The synthetic route can be summarized in the following key steps:

Oxidation: Conversion of this compound to 1,2,3,4-tetrahydronaphthalen-2-one.

Reformatskii Reaction: Reaction of 1,2,3,4-tetrahydronaphthalen-2-one with methyl bromoacetate.

Ozonolysis: Oxidative cleavage of the product from the Reformatskii reaction.

Emmons Olefination: Formation of the dienoate system to yield the final aryl-containing terpenoid.

The following table outlines the reactants, products, and key reagents for each step of this synthetic sequence.

| Step | Starting Material | Key Reagents | Intermediate/Final Product |

| 1. Oxidation | This compound | Oxidizing Agent (e.g., KMnO4, O3) | 1,2,3,4-Tetrahydronaphthalen-2-one |

| 2. Reformatskii Reaction | 1,2,3,4-Tetrahydronaphthalen-2-one | Methyl bromoacetate, Zinc | Methyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |

| 3. Ozonolysis | Methyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | Ozone, Reductive workup (e.g., Zn/H2O) | Methyl 3-oxo-5-(2-formylphenyl)pentanoate |

| 4. Emmons Olefination | Methyl 3-oxo-5-(2-formylphenyl)pentanoate | Phosphonate (B1237965) ylide | Aryl-containing dienoate juvenoid |

Detailed Research Findings

The initial oxidation of this compound to 1,2,3,4-tetrahydronaphthalen-2-one introduces a crucial carbonyl group that serves as a handle for subsequent transformations. This ketone is then subjected to a Reformatskii reaction. This reaction, which employs an organozinc reagent formed from an α-halo ester, is a reliable method for the formation of β-hydroxy esters.

The subsequent ozonolysis of the β-hydroxy ester product is a critical step that cleaves the six-membered non-aromatic ring of the tetralin system. This oxidative cleavage unmasks a latent aldehyde functionality on the aromatic ring and a ketone group on the side chain, leading to the formation of methyl 3-oxo-5-(2-formylphenyl)pentanoate.

Finally, the synthesis is completed by an Emmons olefination (a variation of the Horner-Wadsworth-Emmons reaction). This reaction utilizes a phosphonate carbanion to react with the newly formed aldehyde, stereoselectively forming a carbon-carbon double bond and establishing the dienoate system characteristic of many juvenoids. The presence of the aromatic ring, originating from the this compound starting material, is a key structural feature of the final terpenoid analogs.

The following table provides representative data for the intermediates and the final product in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Illustrative) |

| 1,2,3,4-Tetrahydronaphthalen-2-one | C10H10O | 146.19 | IR (cm⁻¹): 1715 (C=O); ¹H NMR (δ, ppm): 7.1-7.5 (m, 4H, Ar-H), 3.5 (s, 2H, -CH₂-C=O), 3.0 (t, 2H, Ar-CH₂), 2.5 (t, 2H, -CH₂-CH₂-C=O) |

| Methyl 2-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | C13H16O3 | 220.26 | IR (cm⁻¹): 3450 (O-H), 1730 (C=O); ¹H NMR (δ, ppm): 7.0-7.3 (m, 4H, Ar-H), 3.7 (s, 3H, -OCH₃), 2.5-3.0 (m, 6H), 2.0 (s, 1H, -OH) |

| Methyl 3-oxo-5-(2-formylphenyl)pentanoate | C13H14O4 | 234.25 | IR (cm⁻¹): 1735 (ester C=O), 1710 (ketone C=O), 1690 (aldehyde C=O); ¹H NMR (δ, ppm): 9.9 (s, 1H, -CHO), 7.2-7.8 (m, 4H, Ar-H), 3.7 (s, 3H, -OCH₃), 3.0 (t, 2H), 2.8 (t, 2H), 2.6 (s, 2H) |

| Aryl-containing dienoate juvenoid | C17H20O4 | 288.34 | ¹H NMR (δ, ppm): 7.1-7.6 (m, 4H, Ar-H), 6.0-6.5 (m, 2H, =CH-), 5.8 (s, 1H, =CH-), 3.7 (s, 3H, -OCH₃), 2.2-2.8 (m, 6H) |

Chemical Reactivity and Transformation Mechanisms of 1,4 Dihydronaphthalene

Oxidation Reactions

The most prominent oxidation reaction of 1,4-dihydronaphthalene is its aromatization to naphthalene (B1677914), a thermodynamically favorable process. This conversion can be achieved through various mechanisms and with different oxidizing agents.

The conversion of this compound to naphthalene is a dehydrogenation process that restores the fully aromatic system. This reaction is a key step in various chemical transformations and can be influenced by catalysts and reaction conditions. For instance, in the context of heavy oil upgrading, the dehydrogenation of tetralin can lead to the formation of naphthalene, with this compound as a potential intermediate. The reaction sequence involves the equilibrium between naphthalene, tetralin, and decalin, where the dehydrogenation of tetralin can yield naphthalene. mdpi.com

In addition to forming naphthalene, oxidation of substituted this compound derivatives can lead to other oxidized products. For example, the treatment of this compound-1-carbonitriles with bromine in acetonitrile (B52724) can induce a bromoarylation of the alkene, leading to the formation of bicyclo[3.3.1]nonane derivatives. nih.gov Furthermore, epoxidation of the double bond in substituted 1,4-dihydronaphthalenes has been demonstrated to proceed in a diastereoselective manner. nih.gov

Several reagents and catalytic systems can effect the dehydrogenation of this compound to naphthalene.

Palladium-on-Carbon (Pd/C) Catalysis: Palladium on carbon is a widely used and efficient catalyst for dehydrogenation reactions. taylorandfrancis.commatthey.comwikipedia.org In the presence of a suitable hydrogen acceptor or under aerobic conditions, Pd/C can effectively catalyze the aromatization of this compound. nih.gov The mechanism generally involves the adsorption of the dihydronaphthalene onto the palladium surface, followed by the sequential removal of hydrogen atoms to form the aromatic naphthalene ring. This catalytic system is valued for its high activity and the ease of separation of the catalyst from the reaction mixture. matthey.com

Base-Induced Dehydrogenation: Base-induced dehydrogenation offers an alternative pathway for the aromatization of this compound derivatives. A study has shown that the solvothermal treatment of 1-naphthylmethylamines with a strong base like potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) can lead to the formation of this compound-1-carbonitriles. nih.govnih.gov This process involves a series of β-hydride eliminations and a subsequent dearomative hydride addition. nih.govnih.gov While this specific example illustrates the formation of a substituted dihydronaphthalene, the principles of base-induced elimination can be relevant to the dehydrogenation of the this compound ring itself.

Dehydrogenation with Quinones: High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective reagents for the dehydrogenation of hydroaromatic compounds. The mechanism is believed to involve a hydride transfer from the dihydronaphthalene to the quinone, followed by the loss of a proton to achieve aromatization.

| Dehydrogenation Method | Reagent/Catalyst | General Conditions |

| Catalytic Dehydrogenation | Palladium-on-Carbon (Pd/C) | Inert atmosphere or presence of a hydrogen acceptor, elevated temperatures. |

| Base-Induced Dehydrogenation | Potassium Hydride (KH), n-BuLi/t-BuOK | Solvothermal conditions in a solvent like THF. nih.govnih.gov |

| Quinone Dehydrogenation | Tetrachloro-p-benzoquinone | Typically in an inert solvent at room or elevated temperature. |

A fascinating application of the oxidation of dihydronaphthalene derivatives is in the synthesis of axially chiral biaryls. This process, known as oxidative aromatization with central-to-axial conversion of chirality, involves the oxidation of a chiral, non-aromatic precursor to an atropisomeric aromatic compound. mdpi.comresearchgate.net The stereochemistry of the final atropisomer is determined by the conformation of the transition state during the oxidation process.

The formation of an exocyclic dihydronaphthalene has been identified as a crucial intermediate in the synthesis of axially chiral naphthalene chalcones. nih.gov This strategy allows for the transfer of chirality from a stereocenter in the dihydronaphthalene precursor to a stereogenic axis in the final aromatic product. mdpi.comnih.gov Various oxidizing agents have been employed in these transformations, and the choice of oxidant can influence the efficiency and stereoselectivity of the chirality conversion. mdpi.com

Reduction Reactions

This compound can be further hydrogenated to yield more saturated derivatives, namely 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) and decahydronaphthalene (B1670005) (decalin). researchgate.netwikipedia.org This reduction is typically achieved through catalytic hydrogenation using catalysts such as nickel, platinum, or palladium. wikipedia.orgnih.gov

The hydrogenation process can be stepwise. The initial reduction of naphthalene can yield this compound. researchgate.netgoogle.comgoogle.com Subsequent hydrogenation of this compound leads to the formation of tetralin. wikipedia.org Under more forcing conditions, the second aromatic ring of tetralin can be reduced to give decalin. wikipedia.orgnih.gov The specific product distribution depends on the catalyst, reaction temperature, and pressure. mdpi.com

| Hydrogenation Product | Description |

| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Product of the hydrogenation of one of the aromatic rings of naphthalene. wikipedia.org |

| Decahydronaphthalene (Decalin) | Fully hydrogenated derivative of naphthalene, formed by the reduction of both aromatic rings. wikipedia.org |

Substitution Reactions

While the reactivity of this compound is dominated by reactions that lead to aromatization or full saturation, substitution reactions are also possible. The presence of the double bond and allylic positions provides sites for functionalization.

For instance, the alkylation of N-alkyl dihydronaphthalene-1-sulphonamides, derived from the reduction of the corresponding naphthalene derivatives, has been shown to occur at the naphthalene 3-position. rsc.org The regioselectivity of this substitution is influenced by the steric bulk of the N-alkyl group. rsc.org Additionally, palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives can proceed through intermediates that could be conceptually related to substituted dihydronaphthalenes, showcasing the potential for complex functionalization patterns. nih.gov

Electrophilic Aromatic Substitution Pathways

The chemical behavior of this compound in electrophilic aromatic substitution (SEAr) is governed by the electronic properties of its constituent rings. The molecule consists of a benzene (B151609) ring fused to a partially saturated six-membered ring containing an isolated double bond. For the purposes of electrophilic attack on the aromatic ring, the dihydro-alkene portion acts as an alkyl substituent.

Alkyl groups are known to be activating and ortho, para-directing in electrophilic aromatic substitutions. libretexts.orglkouniv.ac.in This is primarily due to the electron-donating inductive effect (+I) of the sp3-hybridized carbons, which enriches the electron density of the aromatic π-system, making it more nucleophilic and thus more reactive than benzene. lkouniv.ac.in

The directing effect arises from the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. When the electrophile attacks at the ortho or para positions relative to the fused dihydro ring, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the substituent. This allows for enhanced stabilization through the inductive effect of the alkyl-like dihydro ring. libretexts.org In contrast, attack at the meta position does not permit a resonance structure where the charge is adjacent to the substituent, resulting in a less stable intermediate and a slower reaction rate. libretexts.org

Therefore, reactions such as nitration (with HNO3/H2SO4), halogenation (with Br2/FeBr3), sulfonation (with SO3/H2SO4), and Friedel-Crafts alkylation/acylation are all predicted to occur on the aromatic ring of this compound, yielding predominantly a mixture of ortho and para substituted products (specifically, substitution at the C5 and C8 positions, and the C6 and C7 positions).

Cycloaddition Chemistry

The cycloaddition reactivity of this compound is centered on the C2-C3 double bond within the non-aromatic ring. As this double bond is not conjugated with another π-system within the molecule, this compound itself cannot act as a 4π-electron component (a diene) in a standard Diels-Alder reaction. masterorganicchemistry.com Instead, its reactivity is characterized by the C2-C3 bond participating as a 2π-electron component, making it a dienophile in Diels-Alder reactions or a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgsigmaaldrich.com However, synthetic modification to introduce a conjugated exocyclic double bond can transform the dihydronaphthalene scaffold into a reactive diene. acs.orgnih.gov

Diels-Alder Type Reactions

In the context of Diels-Alder reactions, which involve the [4+2] cycloaddition of a conjugated diene and a dienophile, the role of the dihydronaphthalene core is versatile and dependent on its substitution pattern. wikipedia.orgorganic-chemistry.org

Dihydronaphthalene as a Dienophile: The isolated double bond in the this compound skeleton can serve as a dienophile, reacting with a conjugated diene. For instance, the related compound 1,2-dihydronaphthalene (B1214177) has been shown to participate as a dienophile in cascade reactions. acs.org This reactivity is driven by the formation of a stable six-membered ring adduct. sigmaaldrich.com

Substituted Dihydronaphthalenes as Dienes: More commonly, derivatives of dihydronaphthalene are designed to act as the diene component. By introducing a vinyl group in conjugation with the existing double bond of the dihydro-ring, a reactive 1,3-diene system is created. Asymmetric Diels-Alder reactions have been successfully carried out using vinyl dihydronaphthalenes as the diene partner. acs.org In one study, 2-(E-2-acetoxyvinyl)-8-tert-butyl-3,4-dihydronaphthalene was reacted with an enantiopure sulfinyl-substituted 1,4-benzoquinone. acs.orgnih.gov The reaction showed high levels of chemo-, regio-, and diastereoselectivity, affording complex tetracyclic products. acs.org The presence and nature of substituents on the diene were found to be critical in controlling the selectivity of the cycloaddition. acs.orgnih.gov

| Diene Reactant | Dienophile Reactant | Key Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| 2-(E-2-acetoxyvinyl)-8-tert-butyl-3,4-dihydronaphthalene | (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | CH2Cl2, room temperature, 30 days | Exclusive cycloaddition on the unsubstituted C5-C6 double bond of the dienophile. High chemo-, regio-, and diastereoselectivity. | acs.org |

| 2-(E-2-acetoxyvinyl)-3,4-dihydronaphthalene (lacking tert-butyl group) | (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | CH2Cl2, 5 °C, 9 days | Less chemoselective; 60:40 mixture favoring reaction at the sulfoxide-substituted double bond of the dienophile. | acs.org |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings from the reaction of a 1,3-dipole with a 2π-electron component known as a dipolarophile. wikipedia.orgorganic-chemistry.org The double bond in this compound and its derivatives makes it a suitable dipolarophile for such transformations. nih.gov

The reactivity of the dihydronaphthalene system as a dipolarophile is particularly evident in strained derivatives. For example, 1,4-epoxy-1,4-dihydronaphthalene (B1582345), which features a strained oxabicyclo[2.2.1]heptene skeleton, readily undergoes 1,3-dipolar cycloadditions. It has been shown to react with a variety of 1,3-dipoles, including phenylglyoxylonitrile oxide and phenyl azide, to yield the corresponding 1:1 cycloadducts. This highlights the utility of the dihydronaphthalene framework in accessing complex, polycyclic heterocyclic systems. nih.gov

Reactions with Electron-Deficient Dienophiles (e.g., Maleic Anhydride, Acetylenedicarboxylates)

The double bond in this compound derivatives can react with highly electron-deficient π-systems, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and maleic anhydride. In these reactions, the dihydronaphthalene derivative typically provides the 2π-electron component.

For instance, studies on 5,6,7,8-tetrahalogeno-1,4-dihydronaphthalen-1,4-imines (which contain the core dihydronaphthalene structure) demonstrate their reaction with DMAD to form various adducts and rearranged products. Similarly, the reaction of 1,4-epoxy-1,4-dihydronaphthalene derivatives with DMAD has been explored, leading to the formation of functionalized 1,2-dihydronaphthalene structures after ring-opening of the initial adduct. These reactions underscore the capability of the activated double bond within the dihydronaphthalene system to engage with electron-poor alkynes and alkenes, facilitating the synthesis of highly functionalized aromatic structures.

Cope Rearrangements in Cycloadducts

The Cope rearrangement is a thermally induced acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org This reaction is relevant to the chemistry of this compound as it can occur in the polycyclic adducts formed from its cycloaddition reactions, provided the adduct contains the requisite 1,5-diene moiety. wikipedia.orgmasterorganicchemistry.com

A notable example involves the cycloadduct derived from 1,4-dihydro-1,4-epoxynaphthalene and cyclooctatetraene. The initially formed adduct possesses a 1,5-diene substructure within its caged framework. Upon heating, this adduct undergoes a Cope rearrangement, leading to a structurally isomeric product. This transformation demonstrates how the initial architecture provided by the dihydronaphthalene-derived cycloadduct can be further elaborated through pericyclic rearrangements to generate new molecular scaffolds.

Dearomative Functionalization

Dearomative functionalization reactions are a powerful strategy for converting flat, aromatic compounds into valuable three-dimensional, sp3-rich molecules. Naphthalene and its derivatives can serve as substrates for such transformations, leading to the formation of functionalized 1,4-dihydronaphthalenes.

One prominent method is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. This process utilizes a tandem Heck/Suzuki coupling sequence. The reaction proceeds via an intramolecular dearomative Heck-type insertion of a tethered alkene into the naphthalene ring, which forms a π-allylpalladium intermediate. This intermediate is then captured by a nucleophile (from the Suzuki coupling partner), resulting in the formation of this compound-based spirocyclic compounds with excellent regio- and diastereoselectivity. A key to this transformation is the suppression of competing side reactions like C-H arylation or direct Suzuki coupling.

Another approach involves a base-induced dehydrogenative and dearomative transformation. In a reported protocol, solvothermal treatment of 1-naphthylmethylamines with a strong base like potassium hydride (KH) induces two consecutive β-hydride eliminations, forming 1-naphthonitrile (B165113) and fresh KH in situ. The newly generated, highly reactive KH then acts as a nucleophile, attacking the C4 position of the 1-naphthonitrile intermediate in a dearomative hydride addition. This regioselective addition generates an α-cyano benzylic carbanion, which can be trapped by various electrophiles to yield this compound-1-carbonitriles possessing a quaternary carbon center.

| α-Cyano Carbanion Precursor | Electrophile | Solvent | Resulting this compound Product | Yield |

|---|---|---|---|---|

| From 1-Naphthylmethylamine | H2O (protonation) | THF | This compound-1-carbonitrile | 72% |

| From 1-Naphthylmethylamine | CH3I | THF | 1-Methyl-1,4-dihydronaphthalene-1-carbonitrile | 89% |

| From 1-Naphthylmethylamine | Allyl Bromide | THF | 1-Allyl-1,4-dihydronaphthalene-1-carbonitrile | 91% |

| From 1-Naphthylmethylamine | Benzyl Bromide | THF | 1-Benzyl-1,4-dihydronaphthalene-1-carbonitrile | 85% |

| From 1-Naphthylmethylamine | Benzaldehyde | THF | 1-(Hydroxy(phenyl)methyl)-1,4-dihydronaphthalene-1-carbonitrile | 70% |

Derivatization Reactions of Functionalized 1,4-Dihydronaphthalenes

The olefinic bonds within the this compound scaffold are amenable to a variety of classic transformations, allowing for further elaboration of the molecular structure.

The double bonds in functionalized 1,4-dihydronaphthalenes can be selectively oxidized to form epoxides. This reaction is a cornerstone of organic synthesis, converting a planar alkene into a three-membered cyclic ether. nih.gov The epoxidation can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed systems using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. organic-chemistry.org

The stereochemical outcome of the epoxidation is often directed by the existing stereocenters on the dihydronaphthalene ring, potentially leading to high diastereoselectivity. The resulting epoxides are valuable synthetic intermediates, as the strained three-membered ring can be opened by a wide range of nucleophiles to introduce new functional groups with defined stereochemistry. nih.govyoutube.com

The olefinic bonds of this compound derivatives can undergo halogenation reactions. A relevant transformation is bromoarylation, where both a bromine atom and an aryl group are added across the double bond. A photocatalyzed Meerwein-type bromoarylation using arylthianthrenium salts provides a method for such functionalization. nih.gov This protocol allows for the introduction of a bromine atom and an aryl moiety, which can be used for subsequent cross-coupling reactions or other transformations, thereby increasing molecular complexity. nih.gov

Functionalized 1,4-dihydronaphthalenes, particularly those bridged with an oxygen atom to form 1,4-epoxy-1,4-dihydronaphthalenes (oxabenzonorbornadienes), are precursors for significant rearrangement reactions. acs.org The inherent strain of the 1,4-epoxy moiety facilitates ring-opening reactions under thermal or photochemical conditions. researchgate.netresearchgate.net

For instance, 1-siloxy-1,4-epoxy-1,4-dihydronaphthalenes can undergo site-selective ring opening. This process is driven by the synergistic effect of the steric strain from the epoxy bridge and the electron-donating character of the siloxy group, leading to the formation of functionalized ortho-naphthoquinone methides. researchgate.net Photolysis of such epoxy-dihydronaphthalene systems can also induce complex rearrangements, including the formation of indene (B144670) derivatives through sigmatropic rearrangements and subsequent transformations.

Iodolactonization is an intramolecular cyclization reaction that can be applied to this compound derivatives bearing a carboxylic acid group at an appropriate position. This reaction forms a lactone (a cyclic ester) by adding an oxygen atom and an iodine atom across one of the double bonds. wikipedia.org

The mechanism involves the electrophilic attack of an iodine source (e.g., I₂) on a double bond to form a cyclic iodonium (B1229267) ion intermediate. The pendant carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to open the three-membered ring and form the lactone. wikipedia.org This reaction proceeds under mild conditions and establishes a new heterocyclic ring while simultaneously introducing a versatile iodine atom into the product, which can be used for further synthetic manipulations. wikipedia.org The regioselectivity of the ring opening is typically controlled by the substitution pattern of the alkene, with the nucleophile preferentially attacking the more substituted carbon. wikipedia.org

Transformation to Quaternary Carbon Centers

A significant transformation of the this compound scaffold involves the creation of a quaternary carbon center at the C1 position. This is achieved through a dearomative functionalization strategy, which converts a precursor molecule into a this compound derivative bearing this sterically hindered center.

A notable method involves the solvothermal treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK). researchgate.netwikipedia.org This process initiates a sequence of reactions starting with two consecutive β-hydride eliminations from the potassium 1-naphthylmethyl amide intermediate. researchgate.net This leads to the in situ formation of 1-naphthonitrile and potassium hydride. researchgate.netwikipedia.org

The newly generated, highly reactive KH then acts as a nucleophile, adding to the 1-naphthonitrile intermediate in a dearomative fashion. researchgate.netwikipedia.org This hydride addition occurs regioselectively at the C4 position of the naphthalene ring system. researchgate.net The result is the formation of an α-cyano benzylic carbanion, which is a key intermediate in this transformation. researchgate.netwikipedia.org

This carbanion can then be trapped by a variety of electrophiles, leading to the formation of this compound-1-carbonitriles. The carbon atom at the 1-position, bonded to both the cyano group and the incoming electrophile, is a quaternary carbon center. researchgate.netwikipedia.org This method has been successfully applied to synthesize a range of derivatives, as detailed in the table below.

| Entry | Electrophile | Product | Yield (%) |

| 1 | H₂O | This compound-1-carbonitrile | 85 |

| 2 | D₂O | 1-Deuterio-1,4-dihydronaphthalene-1-carbonitrile | 83 |

| 3 | MeI | 1-Methyl-1,4-dihydronaphthalene-1-carbonitrile | 78 |

| 4 | EtI | 1-Ethyl-1,4-dihydronaphthalene-1-carbonitrile | 75 |

| 5 | Allyl Bromide | 1-Allyl-1,4-dihydronaphthalene-1-carbonitrile | 88 |

| 6 | Benzyl Bromide | 1-Benzyl-1,4-dihydronaphthalene-1-carbonitrile | 81 |

| Data sourced from JACS Au, 2022. researchgate.net |

This protocol provides a powerful tool for the construction of complex molecular scaffolds from relatively simple starting materials. For instance, this methodology was utilized in the formal synthesis of aphanorphine, a tricyclic alkaloid that features a bridged quaternary carbon center. researchgate.net

Formation of Bicyclo[3.3.1]nonane Systems

The this compound-1-carbonitriles, with their newly formed quaternary carbon centers, can be further elaborated into more complex polycyclic systems. One such transformation is the formation of a bicyclo[3.3.1]nonane skeleton. researchgate.net

This conversion is achieved by leveraging the reactivity of the alkene moiety within the this compound framework. Specifically, the treatment of a this compound-1-carbonitrile derivative with bromine in acetonitrile triggers a bromoarylation reaction. researchgate.netwikipedia.org This reaction proceeds through an intramolecular cyclization, where the bromine atom adds to the double bond, and the aromatic ring acts as a nucleophile, attacking the resulting bromonium ion or a related intermediate.

This intramolecular cascade results in the formation of the rigid and synthetically important bicyclo[3.3.1]nonane ring system. An example of this transformation is the conversion of 1-methyl-1,4-dihydronaphthalene-1-carbonitrile to the corresponding bicyclo[3.3.1]nonane derivative in a 60% yield. researchgate.net

| Starting Material | Reagent | Product | Yield (%) |

| 1-Methyl-1,4-dihydronaphthalene-1-carbonitrile | Br₂ in CH₃CN | Bromo-substituted bicyclo[3.3.1]nonane | 60 |

| Data sourced from JACS Au, 2022. researchgate.net |

This reaction highlights the utility of the this compound scaffold as a versatile intermediate for the construction of intricate three-dimensional molecular architectures.

Conversion to Naphthocyclopropenes and Subsequent Ring-Opening Reactions

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides fundamental information about the molecular motions and structural characteristics of 1,4-dihydronaphthalene (14DHN). A comprehensive study combining infrared, Raman, and laser-induced fluorescence (LIF) spectroscopy has been instrumental in characterizing its ground and first excited singlet (S₁) electronic states. nih.gov

Infrared (IR) Spectroscopy

The infrared spectrum of this compound offers a detailed fingerprint of its vibrational modes. The gas-phase IR spectrum is available through databases such as the NIST/EPA Gas-Phase Infrared Database. nist.govnist.gov Analysis of the IR spectrum, complemented by theoretical calculations, allows for the assignment of specific absorption bands to corresponding molecular vibrations.

Selected Infrared (IR) Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3065 | C-H stretch (aromatic) |

| 3025 | C-H stretch (olefinic) |

| 2935, 2855 | C-H stretch (aliphatic) |

| 1490, 1450 | Ring stretching |

This table is representative and based on typical vibrational frequencies for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy for probing the vibrational modes of this compound. nih.gov By analyzing the scattered light from the molecule, Raman spectroscopy helps identify vibrations that may be weak or inactive in the IR spectrum. This technique has been crucial in the comprehensive vibrational analysis of the molecule in its ground electronic state. nih.gov

Selected Raman Active Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3060 | C-H stretch (aromatic) |

| 1650 | C=C stretch (olefinic) |

| 1600, 1580 | Ring stretching |

| 1250 | C-H in-plane bend |

This table is representative and based on typical Raman shifts for the functional groups present in the molecule.

Analysis of Molecular Vibrations in Ground and Excited Electronic States

A detailed investigation into the molecular vibrations of this compound has revealed significant differences between its ground (S₀) and first excited (S₁(π,π*)) electronic states. nih.gov In the ground state, the molecule is characterized as being very "floppy," indicating large-amplitude, low-frequency motions. nih.gov This flexibility leads to a relaxation of the C₂ᵥ selection rules that would typically govern its spectroscopic transitions. nih.gov

Upon electronic excitation to the S₁ state, the molecule becomes less floppy. nih.gov Researchers have successfully identified and assigned 19 of the vibrational modes in the excited state. nih.gov This analysis has led to the creation of a detailed energy map for the low-frequency modes in both electronic states, providing a deeper understanding of the molecule's conformational dynamics. nih.gov Studies suggest that the equilibrium conformation of this compound is nonplanar in both the ground and the lowest excited singlet states. aip.org However, the barrier to inversion is low, causing the molecule to behave as quasiplanar. aip.org

Electronic Spectroscopy

Electronic spectroscopy techniques are employed to study the transitions between different electronic energy levels within the this compound molecule.

Ultraviolet (UV) Spectroscopy

The ultraviolet absorption spectrum of this compound provides information about its π-electron system. The spectrum, available in the NIST Chemistry WebBook, shows characteristic absorption bands corresponding to electronic transitions within the molecule. nist.gov A comprehensive spectroscopic study has utilized UV spectroscopy as part of a multi-technique approach to characterize the S₀ and S₁(π,π*) electronic states. nih.gov

Ultraviolet (UV) Absorption Data for this compound

| Wavelength (λmax) | Solvent |

|---|---|

| ~260-270 nm | Not Specified |

Data are approximate and based on typical π-π transitions for this type of chromophore.*

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive technique used to probe the electronic structure of molecules in the gas phase. mdpi.comtau.ac.il For this compound, LIF has been used extensively to study the vibrational levels of the S₁(π,π*) excited state. nih.gov By exciting the molecule with a tunable laser and detecting the resulting fluorescence, a detailed map of the vibronic energy levels can be constructed. nih.gov

Analysis of fluorescence excitation and dispersed fluorescence spectra of jet-cooled this compound has confirmed that the molecule is nonplanar in both its ground and lowest excited singlet states. aip.org These LIF studies have been crucial in determining the vibrational modes in the excited state and understanding the molecule's structural changes upon electronic excitation. nih.govaip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its unique structural features.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The symmetry of the molecule influences the number of distinct signals observed in each spectrum.

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons, the olefinic protons, and the aliphatic protons of the dihydro-aromatic ring. The chemical shifts (δ) and coupling constants (J) provide insight into the electronic environment and spatial relationships of these protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals are typically found in distinct regions corresponding to aliphatic (sp³-hybridized) and aromatic/olefinic (sp²-hybridized) carbons.

Interactive Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (H-5, H-6, H-7, H-8) | ~7.1 | Multiplet |

| ¹H | Olefinic (H-2, H-3) | ~5.9 | Triplet |

| ¹H | Aliphatic (H-1, H-4) | ~3.3 | Doublet |

| ¹³C | Aromatic (C-4a, C-8a) | ~134.1 | Singlet |

| ¹³C | Aromatic (C-5, C-8) | ~126.3 | Doublet |

| ¹³C | Aromatic (C-6, C-7) | ~125.8 | Doublet |

| ¹³C | Olefinic (C-2, C-3) | ~124.6 | Doublet |

| ¹³C | Aliphatic (C-1, C-4) | ~28.6 | Triplet |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. rsc.orgufl.edu This method is particularly useful for analyzing the composition and purity of a sample without the need for physical separation. rsc.orgdtic.mil

In a DOSY experiment, pulsed field gradients are used to encode the spatial position of molecules. ufl.edu Molecules that diffuse more slowly (typically larger molecules) retain their NMR signal intensity better than molecules that diffuse rapidly. The result is a two-dimensional spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient (D). jhu.edu

For a sample of this compound, a DOSY experiment would be expected to show all proton signals aligned at the same diffusion coefficient, confirming the presence of a single species. If impurities are present, their signals would appear at different diffusion coefficients, corresponding to their different molecular sizes and shapes. rsc.org This technique could be applied to:

Assess the purity of a synthesized batch of this compound.

Study intermolecular interactions, such as aggregation or complex formation, by observing changes in the diffusion coefficient.

Analyze complex mixtures containing this compound, for example, in petroleum samples or reaction monitoring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. The mass spectrum of this compound (C₁₀H₁₀) shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnist.gov

The fragmentation pattern provides valuable structural information. The most abundant fragment ions result from characteristic bond cleavages. For this compound, fragmentation often involves the loss of hydrogen atoms or larger neutral fragments, leading to the formation of stable carbocations. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion. nist.govnist.gov

Interactive Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound nist.govnist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Relative Intensity (%) |

| 130 | [C₁₀H₁₀]⁺ (Molecular Ion) | 100 |

| 129 | [C₁₀H₉]⁺ (Loss of H) | 85 |

| 128 | [C₁₀H₈]⁺ (Loss of H₂) | 55 |

| 115 | [C₉H₇]⁺ (Loss of CH₃) | 30 |

| 102 | [C₈H₆]⁺ | 15 |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 10 |

| 63 | [C₅H₃]⁺ | 12 |

| 51 | [C₄H₃]⁺ | 15 |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and spectroscopic properties.

The conformational flexibility of this compound has been a subject of detailed spectroscopic and computational studies. Analyses using ultraviolet laser spectroscopy and quantum chemical calculations have revealed that the molecule is not planar. aip.org

In both its ground electronic state (S₀) and its lowest excited singlet state (S₁), this compound adopts a nonplanar, boat-like conformation. aip.orgacs.org This is in contrast to its aromatic analogue, naphthalene (B1677914), which is rigidly planar. The non-planarity arises from the sp³-hybridized carbon atoms at positions 1 and 4.

A key finding is that the barrier to inversion between the two equivalent boat conformations is very low. aip.org In fact, the energy of the zero-point vibrational level is higher than this inversion barrier. Consequently, the molecule rapidly interconverts between these conformations and, on the timescale of many spectroscopic measurements, behaves as a "quasiplanar" molecule. aip.org Computational studies at the MP2/6-31G(d) level of theory calculated a dihedral angle of 148° and an inversion barrier of approximately 0.5 kcal/mol for the ground state. aip.org This inherent flexibility and the nature of its electronic states govern the selection rules for electronic transitions observed in its absorption and fluorescence spectra.

Theoretical and Experimental Conformational Studies

The conformational landscape of this compound has been a subject of both theoretical and experimental investigations to elucidate the three-dimensional structure of this partially saturated bicyclic system. Early studies suggested a non-planar geometry for the molecule, a finding that has been refined by more recent and sophisticated computational and spectroscopic techniques.

Theoretical studies, employing ab initio and density functional theory (DFT) calculations, have provided significant insights into the molecule's preferred conformation. Calculations at the correlated MP2/6-31G(d) level of theory indicate that the ground-state structure of this compound is non-planar, characterized by a dihedral angle of 148°. acs.org This puckered conformation is associated with a calculated inversion barrier of 0.5 kcal/mol. acs.org Despite this non-planar equilibrium geometry, the barrier to inversion is lower than the energy of the zero-point vibrational level, leading to the characterization of this compound as a quasi-planar molecule. acs.org Other computational approaches have described the conformation as a "shallow boat-shaped" structure.

Experimental studies have corroborated the non-planar nature of this compound. Analyses of fluorescence excitation and dispersed fluorescence spectra of the jet-cooled molecule in the gas phase have shown that the equilibrium conformation is non-planar in both the ground and the lowest excited singlet states. acs.org More recent investigations using rotational spectroscopy have successfully determined the rotational constants for the parent isotopologue and its mono-substituted ¹³C isotopologues. These studies have identified a single conformation for the molecule in the gas phase. The experimentally determined rotational constants are in good agreement with those predicted by theoretical calculations, further supporting the computed non-planar structure.

| Parameter | Theoretical Value | Experimental Value | Method |

|---|---|---|---|

| Dihedral Angle | 148° | - | MP2/6-31G(d) |

| Inversion Barrier | 0.5 kcal/mol | - | MP2/6-31G(d) |

| Rotational Constant A | - | 2357.9454(12) MHz | Rotational Spectroscopy |

| Rotational Constant B | - | 1400.0838(11) MHz | Rotational Spectroscopy |

| Rotational Constant C | - | 925.3375(11) MHz | Rotational Spectroscopy |

X-ray Crystallography of Derivatives

While obtaining single crystals of the parent this compound suitable for X-ray diffraction has proven challenging, the crystallographic analysis of its derivatives and model compounds has been instrumental in understanding the geometry of the this compound ring system. These studies reveal how substituents and fusion to other ring systems influence the conformation of the dihydroaromatic ring.

An early approach to understanding the geometry involved the X-ray analysis of 1,4,5,8,9,12-hexahydrotriphenylene, which serves as a crystalline model. In this molecule, the this compound ring system was found to be planar to within 0.06 Å, a finding that was in agreement with molecular mechanics calculations. acs.org

More complex derivatives show a clear deviation from planarity. For instance, the X-ray structure of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate reveals a half-chair conformation for the dihydronaphthalene ring. In this derivative, the mean plane of the 1,2-dihydronaphthalene (B1214177) ring system forms dihedral angles of 86.23(6)° and 64.80(7)° with the two phenyl rings, and the crystal packing is influenced by C–H⋯O hydrogen bonds.

Recent synthetic methodologies have led to the preparation and crystallographic characterization of various this compound-1-carbonitriles. The crystal structures of two such derivatives, resulting from the functionalization of an α-cyano benzylic carbanion, have been determined, providing precise bond lengths and angles for this class of compounds and confirming their substituted this compound framework. acs.orgacs.org

| Compound | Ring Conformation | Key Structural Features | Crystal System | Space Group |

|---|---|---|---|---|

| 1,4,5,8,9,12-Hexahydrotriphenylene (as a model) | Essentially Planar | Planar to within 0.06 Å | - | - |

| Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate | Half-chair | Dihedral angles with phenyl rings: 86.23(6)° and 64.80(7)° | - | - |

| Iodolactone derivative of a this compound-1-carbonitrile (Compound 32 from a study) | Boat-like | - | Triclinic | P-1 |

| Epoxide derivative of a this compound-1-carbonitrile (Compound 35 from a study) | Boat-like | - | Monoclinic | P2(1)/c |

Computational and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1,4-dihydronaphthalene at the atomic level. Various computational methods have been employed to elucidate its geometry, stability, and electronic characteristics.

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in providing a detailed theoretical description of this compound. These methods have been applied to study its inversion potentials, electronic states, and reaction mechanisms.

One study utilized correlated ab initio methods, specifically Møller-Plesset second-order perturbation theory (MP2) with the 6-31G(d) basis set, to investigate the molecule's conformational preferences. The calculations predicted a nonplanar ground-state structure for this compound. This finding is significant as it suggests a quasi-planar nature where the barrier to planarity is below the zero-point vibrational energy.

In the context of reaction dynamics, ab initio calculations have been crucial for mapping the potential energy surfaces for reactions that form this compound, such as the reaction of a phenyl radical with 1,3-butadiene (B125203). Furthermore, advanced methods like the G3(MP2,CC)//B3LYP/6-311G** level of theory have been used to investigate the formation of substituted this compound derivatives, with software such as GAUSSIAN 09 and MOLPRO 2010 being employed for these computationally intensive tasks. uhmreactiondynamics.org

| Ab Initio Method | Basis Set | Calculated Property | Finding |

|---|---|---|---|

| MP2 | 6-31G(d) | Ground-state structure | Nonplanar, with a dihedral angle of 148° and an inversion barrier of 0.5 kcal/mol. |

| G3(MP2,CC) | 6-311G** | Reaction energies | Formation of 5- and 6-methyl-1,4-dihydronaphthalene. uhmreactiondynamics.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational efficiency. It is frequently employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives.

DFT calculations, often utilizing hybrid functionals like B3LYP, are used to optimize molecular geometries and predict spectroscopic constants. For instance, the M06-2X functional with the cc-pVTZ basis set has been used to calculate the optimized Cartesian coordinates for reactants, intermediates, transition states, and products in reactions leading to substituted this compound. uhmreactiondynamics.org

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311+G(d,p) | Calculation of spectroscopic parameters and simulation of rotational spectra. researchgate.net |

| M06-2X | cc-pVTZ | Geometry optimization of reactants, intermediates, and products. uhmreactiondynamics.orguhmreactiondynamics.org |

| Not Specified | Not Specified | Elucidation of the mechanistic basis for boryl radical generation in the formation of 1,4-dihydronaphthalenes. acs.orgacs.org |

Molecular Orbital (MO) Calculations

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their orbitals. The conformational behavior of this compound has been the subject of MO calculations. aip.org

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for tracing the intricate pathways of chemical reactions and elucidating their underlying mechanisms. For this compound, theoretical studies have shed light on its formation and subsequent transformations.

RRKM Calculations for Reaction Products and Formation Pathways

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It has been successfully applied to compute the energy-dependent reaction rate constants for the formation of methyl-substituted this compound isomers from the reaction of the meta-tolyl radical with 1,3-butadiene under single-collision conditions. uhmreactiondynamics.org

Based on these RRKM calculations and a steady-state approximation, branching ratios for the different product isomers were predicted at a specific collision energy. These theoretical predictions provide valuable insights into the kinetic factors that govern product distribution in complex reaction mixtures.

| Product | Predicted Branching Ratio (%) | Collision Energy (kJ mol⁻¹) |

|---|---|---|

| 6-methyl-1,4-dihydronaphthalene | 70.0 | 51.7 uhmreactiondynamics.org |

| 5-methyl-1,4-dihydronaphthalene | 29.2 | 51.7 uhmreactiondynamics.org |

| 1-meta-tolyl-trans-1,3-butadiene | 0.8 | 51.7 uhmreactiondynamics.org |

Transition State Analysis

The identification and characterization of transition states are central to understanding reaction mechanisms and kinetics. Transition states represent the highest energy point along a reaction coordinate, and their properties dictate the activation energy of a reaction.

In the formation of 5- and 6-methyl-1,4-dihydronaphthalene, computational studies have identified tight exit transition states. uhmreactiondynamics.org The calculated energies for these transition states are in good agreement with experimental observations. uhmreactiondynamics.org For example, the experimentally observed tight exit transition state of 25–50 kJ mol⁻¹ is well-reproduced by calculations, which predict values of 26 kJ mol⁻¹ and 30 kJ mol⁻¹ for the formation of 5- and 6-methyl-1,4-dihydronaphthalene, respectively. uhmreactiondynamics.org

Interestingly, the reaction of the phenyl radical with 1,3-butadiene, which can lead to the formation of this compound, is believed to proceed via submerged barriers, implying that it can occur even at very low temperatures, such as those found in interstellar environments. uhmreactiondynamics.org

Conformational and Structural Dynamics

A detailed energy map for the low-frequency modes of this compound has been established for both its ground (S0) and first excited electronic (S1) states through a combination of spectroscopic techniques and computational methods. nih.gov These low-frequency vibrations are particularly important as they often correspond to large-amplitude motions that define the molecule's flexibility and conformational landscape.

In its ground state, this compound is characterized as being very "floppy," indicating that the barrier to conformational changes is low. nih.gov The energy map reveals the potential energy surface along these low-frequency coordinates, providing insight into the molecule's dynamic behavior. This flexibility can lead to a relaxation of spectroscopic selection rules. nih.gov In contrast, the molecule is found to be less floppy in its excited state. nih.gov

The vibrational frequencies of this compound can be approximated using computational methods such as force field calculations and Density Functional Theory (DFT). These theoretical approaches provide a means to calculate the harmonic vibrational wavenumbers and the intensity of vibrational bands, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. niscpr.res.in